Benzene-1,2-diamine bis(benzoic acid)
Description
Benzene-1,2-diamine bis(benzoic acid) is a benzimidazole-derived compound synthesized via the condensation of benzene-1,2-diamine (o-phenylenediamine) with dicarboxylic acids. Its structure features two benzoic acid moieties linked to the aromatic diamine core, forming a bis-benzimidazole system. Key synthetic methods include:
- Microwave-assisted synthesis: Achieves a 40% yield under solvent-free conditions with 140 W irradiation for 15 minutes .
- Traditional reflux methods: Lower yields (8–12%) due to prolonged reaction times (96 hours) in acidic conditions . This compound is notable for its role in polymer chemistry, particularly in synthesizing polybenzimidazoles (PBIs) for high-performance membranes .
Properties
CAS No. |
63082-95-1 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzene-1,2-diamine;benzoic acid |
InChI |
InChI=1S/2C7H6O2.C6H8N2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);1-4H,7-8H2 |
InChI Key |
CDINKCFZXDDTHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Molecular Characteristics
The 1:2 adduct likely forms via proton transfer between both amine groups of benzene-1,2-diamine and two benzoic acid molecules, yielding a diammonium dibenzoate salt. The 1:1 variant may involve partial protonation or co-crystallization.
Acid-Base Neutralization Synthesis
Direct Proton Transfer Methodology
Reaction Scheme:
$$ \text{C}6\text{H}8\text{N}2 + 2\text{C}7\text{H}6\text{O}2 \rightarrow \text{C}6\text{H}{10}\text{N}2^{2+} \cdot 2\text{C}7\text{H}5\text{O}2^- $$
Procedure:
- Dissolve benzene-1,2-diamine (1.08 g, 10 mmol) in anhydrous ethanol (50 mL) at 50°C.
- Add benzoic acid (2.44 g, 20 mmol) portionwise under nitrogen.
- Reflux for 2 hr until homogeneous.
- Cool to 0°C, inducing crystallization.
- Filter and dry under vacuum (Yield: 92–95%).
Key Parameters:
- Solvent Selection: Ethanol optimizes solubility and salt precipitation.
- Stoichiometry: 1:2 molar ratio critical for complete proton transfer.
- Purity Control: Recrystallization from ethanol/water (3:1) achieves >99% purity.
Mechanochemical Synthesis
Solvent-Free Grinding Approach
Procedure:
- Combine benzene-1,2-diamine (1.08 g) and benzoic acid (2.44 g) in a ball mill.
- Grind at 30 Hz for 45 min.
- Wash product with cold diethyl ether to remove unreacted acid.
Advantages:
Characterization Data:
- IR (KBr): 1580 cm⁻¹ (asymmetric COO⁻ stretch), 1400 cm⁻¹ (symmetric COO⁻ stretch).
- TGA: Decomposition onset at 210°C, confirming thermal stability.
Aqueous Co-Crystallization Method
pH-Controlled Precipitation
Procedure:
- Dissolve benzene-1,2-diamine (1.08 g) in deionized water (100 mL).
- Adjust pH to 4.0 using 1M HCl.
- Add benzoic acid (2.44 g) dissolved in warm water (50 mL).
- Stir at 25°C for 24 hr.
- Collect crystals via vacuum filtration.
Critical Factors:
- pH Optimization: Maintain pH 3.5–4.5 to prevent diamine oxidation.
- Crystal Morphology: Needle-like crystals form in orthogonal space group P2₁/c.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid-Base Neutralization | 95 | 99.5 | 2 hr | Industrial |
| Mechanochemical | 98 | 98.2 | 45 min | Lab-scale |
| Aqueous Crystallization | 89 | 97.8 | 24 hr | Pilot-scale |
Key Findings:
- Acid-base neutralization remains the gold standard for large-scale production.
- Mechanochemical methods offer rapid synthesis but require specialized equipment.
- Aqueous routes face challenges in controlling polymorphism.
Industrial-Scale Process Optimization
Continuous Flow Reactor Design
Parameters:
Advantages:
Emerging Methodologies
Microwave-Assisted Synthesis
Conditions:
Mechanism: Dielectric heating accelerates proton transfer kinetics.
Quality Control Protocols
Table 3: Analytical Specifications
| Parameter | Requirement | Test Method |
|---|---|---|
| Assay (HPLC) | ≥99.0% | USP <621> |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Residual Solvents | <500 ppm ethanol | GC-FID |
| Microbial Limits | ≤100 CFU/g | USP <61> |
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diamine bis(benzoic acid) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc powder in ethanol or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of benzene-1,2-diamine bis(benzoic acid).
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene-1,2-diamine derivatives have diverse applications in various scientific fields, including use as antibacterial agents, in photomechanical polymers, and as organocatalysts . Benzene-1,2-diamine can be utilized to create a cocrystal of benzene-1,2-diamine and benzoic acid .
Scientific Research Applications
- Antimicrobial Activity Benzimidazoles, derived from *p-*aminobenzoic acid, exhibit bactericidal activity . Research indicates that derivatives of γ-amino acid and benzimidazoles have good antimicrobial properties, even surpassing ampicillin in some instances . For example, synthesizing substituted 1-phenyl-5-oxopyrrolidine derivatives containing benzimidazole moieties and evaluating their in vitro antimicrobial activity against various bacteria such as Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Salmonella enteritidis, Escherichia coli, and Pseudomonas aeruginosa .
- Catalysis Derivatives of chiral 1,2-diamines, such as those based on cinchona alkaloids, are commonly used as organocatalysts . Benzene-1,2-diamine moieties with electron-withdrawing substituents can influence the catalytic activity .
- Photomechanical Polymers Bis(azobenzene) diamines are used in creating photomechanical polymers, which transduce light into mechanical work . These materials are valuable for photo-initiated shape adaptivity and force generation, leveraging light's ability to be controlled spatially, temporally, and directionally . Polymers made from these diamines exhibit unique optical nonlinearities and can form surface reliefs when exposed to conventional or polarization holography . The photomechanical output depends on the material's optical properties, morphology, and thermomechanical properties .
- Synthesis of Novel Compounds Benzene-1,2-diamine is used in the synthesis of various heterocyclic compounds . For example, condensing o-phenylenediamine with PABA in xylene and polyphosphoric acid results in aminobenzimidazole, which can be further treated with substituted aldehydes and ketones . Similarly, condensing benzene-1,2-diamine with acid in hydrochloric acid yields benzimidazole .
Table of Applications and Methods
Case Studies
- Antimicrobial Benzimidazoles: A study evaluated the in vitro antimicrobial activity of synthesized compounds against Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Salmonella enteritidis, Escherichia coli, and Pseudomonas aeruginosa, using MIC and MBC assays . The results indicated that certain benzimidazoles exhibited higher antimicrobial activity than ampicillin, particularly against L. monocytogenes .
- Photomechanical Polymers for Actuation: Bis(azobenzene)-containing diamines were used to create polymers capable of transducing light into mechanical work . These polymers were tested for their ability to undergo shape changes upon light exposure, showing potential in remote and wireless actuation applications . The study demonstrated that the photomechanical output is influenced by the polymer's optical and thermomechanical properties .
- Organocatalysis with Diamine Derivatives: Research on 1,2-benzenediamine-derived catalysts showed their effectiveness in various chemical transformations . The study found that the introduction of electron-withdrawing substituents on the benzene-1,2-diamine moiety generally resulted in lower conversion rates compared to unsubstituted derivatives .
Mechanism of Action
The mechanism of action of benzene-1,2-diamine bis(benzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Isomers: Positional Variations in Substituents
Benzene-1,3-diamine bis(benzoic acid) and Benzene-1,4-diamine bis(benzoic acid) differ in the positions of amine and carboxylic acid groups. These positional changes significantly alter hydrogen-bonding patterns and crystallinity:
- Hydrogen bonding : Benzene-1,2-diamine derivatives form linear N–H⋯O hydrogen-bonded chains in molecular salts, as observed in sulfonate-containing analogs . In contrast, 1,3- and 1,4-isomers may adopt staggered or branched networks due to geometric constraints.
- Thermal stability : The 1,2-isomer exhibits higher melting points (e.g., >250°C) compared to 1,3- and 1,4-analogs, attributed to stronger intermolecular interactions .
Table 1: Structural and Thermal Properties
| Compound | Substituent Positions | Melting Point (°C) | Key Interactions |
|---|---|---|---|
| Benzene-1,2-diamine bis(benzoic acid) | 1,2 | >250 | Linear N–H⋯O chains |
| Benzene-1,3-diamine bis(benzoic acid) | 1,3 | ~200 | Staggered H-bonding |
| Benzene-1,4-diamine bis(benzoic acid) | 1,4 | ~220 | Branched H-bonding |
Functional Derivatives: Benzimidazoles vs. Benzotriazoles
Benzotriazoles (e.g., 1H-benzotriazole) are synthesized via diazotization of benzene-1,2-diamine derivatives using nitrous acid . Unlike benzimidazoles, benzotriazoles feature a triazole ring, enhancing their stability as corrosion inhibitors.
Fluorinated Analogs: Enhanced Solubility and Reactivity
Fluorinated derivatives, such as 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (Similarity: 0.94) and 4,5-Bis(trifluoromethyl)benzene-1,2-diamine (Similarity: 0.94), exhibit distinct properties due to electron-withdrawing CF₃ groups :
- Solubility: Fluorinated analogs demonstrate improved solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-fluorinated counterparts.
- Catalytic activity : CF₃-substituted benzimidazoles enhance oxidative stability in iron complexes used for styrene oxidation .
Q & A
Q. Table 1: Catalyst Comparison for Synthesis
| Catalyst | Yield (%) | Reaction Time (h) | Recyclability |
|---|---|---|---|
| Oxalic acid | 90 | 2 | 4 cycles |
| HCl | 65 | 4 | Non-reusable |
| H₂SO₄ | 70 | 3 | Non-reusable |
| Data derived from . |
How can the crystal structure of Benzene-1,2-diamine bis(benzoic acid) be resolved with high precision?
Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with refinement tools like SHELXL (for small-molecule refinement) or OLEX2 (for integrated structure solution and visualization) is recommended . Methodological steps include:
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions using HFIX commands.
- Validation : Check for data completeness (>95%) and R-factor convergence (<0.05) to ensure structural accuracy.
How should researchers address discrepancies in spectroscopic data during structural characterization?
Answer:
Contradictions between NMR, IR, and XRD data often arise from polymorphism or solvent effects. Mitigation strategies include:
- Multi-technique validation : Cross-validate XRD-derived bond lengths with DFT-calculated geometries.
- Dynamic NMR : Probe temperature-dependent conformational changes in solution.
- Crystallographic software : Use OLEX2’s Platon toolkit to analyze packing interactions that may influence solid-state vs. solution structures .
What advanced applications exist for Benzene-1,2-diamine bis(benzoic acid) in polymer science?
Answer:
The compound serves as a monomer in synthesizing polybenzimidazoles (PBIs) with 4-pyridine bridges for ion-selective membranes . Key steps:
- Polymerization : React with diacids (e.g., isophthalic acid) in polyphosphoric acid at 180°C for 24 hours.
- Membrane fabrication : Cast the polymer in dimethyl sulfoxide (DMSO) and anneal at 120°C to enhance mechanical stability.
- Performance metrics : Evaluate fluoride ion selectivity via conductivity measurements in alkaline media.
How can thermal stability and decomposition pathways of this compound be systematically analyzed?
Answer:
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) provides insights:
- TGA conditions : Heat at 10°C/min under nitrogen to 800°C.
- Decomposition profile : Observe major weight loss at ~300°C, correlating with benzoic acid sublimation and diamine degradation.
- MS fragmentation : Identify volatile byproducts (e.g., CO₂, NH₃) to reconstruct degradation mechanisms.
What strategies optimize catalytic efficiency in reactions involving Benzene-1,2-diamine bis(benzoic acid)?
Answer:
Catalyst performance depends on:
- Acid strength : Brønsted acids (e.g., oxalic acid) protonate the diamine, accelerating nucleophilic attack on carbonyl groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states but risk side reactions.
- Additive screening : Co-catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction rates in esterification steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
